molecular formula C9H6O3S2 B2841006 Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate CAS No. 2411272-34-7

Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate

Cat. No.: B2841006
CAS No.: 2411272-34-7
M. Wt: 226.26
InChI Key: IZCZQINRUIAOMX-UHFFFAOYSA-N
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Description

Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate is a fused heterocyclic compound featuring a thieno[3,2-b]thiophene core substituted with a formyl (-CHO) group at position 2 and a methoxycarbonyl (-COOCH3) group at position 3. This structure combines electron-withdrawing and electron-donating substituents, making it a versatile intermediate in organic synthesis, particularly for constructing conjugated systems in materials science and pharmaceuticals . Its reactivity is influenced by the formyl group, which participates in condensation and cyclization reactions, and the ester group, which enhances solubility and modulates electronic properties.

Properties

IUPAC Name

methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3S2/c1-12-9(11)8-3-7-6(14-8)2-5(4-10)13-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCZQINRUIAOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis from 2,3-Dibromothiophene

Initial Functionalization and Cyclization

The synthesis begins with 2,3-dibromothiophene (1) , which undergoes selective lithiation at position 2 using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C. Quenching with N-formylpiperidine introduces a formyl group at position 2, yielding 3-bromothiophene-2-carboxaldehyde (2) . Subsequent protection of the aldehyde as a dioxolane derivative via refluxing with ethylene glycol and pyridinium p-toluenesulfonate (PPTS) in toluene produces 3-bromo-2-(1,3-dioxolan-2-yl)thiophene (3) .

Lithiation of 3 with n-BuLi, followed by reaction with elemental sulfur and methyl bromoacetate, generates methyl 3-[2-(1,3-dioxolan-2-yl)thiophen-3-yl]-3-thiapropionate (4) . Acidic hydrolysis of the dioxolane group in 4 (using p-TsOH in acetone) yields methyl 3-(2-formylthiophen-3-yl)-3-thiapropionate (5) , which undergoes cyclization in the presence of piperidinium acetate to form methyl thieno[3,2-b]thiophene-2-carboxylate (6) .

Table 1: Key Intermediates and Yields in Early Synthesis Stages
Compound Reaction Step Yield (%) Conditions
2 Lithiation/formylation 85 n-BuLi, THF, −78°C
3 Dioxolane protection 92 PPTS, toluene reflux
4 Sulfur insertion/esterification 78 S₈, methyl bromoacetate, 0°C
6 Cyclization 80 Piperidinium acetate, 110°C

Oxidation and Functional Group Interconversion

Reduction of 6 with lithium aluminum hydride (LiAlH₄) in dry ether produces 2-(hydroxymethyl)thieno[3,2-b]thiophene (7) , which is oxidized to thieno[3,2-b]thiophene-2-carboxaldehyde (8) using pyridinium chlorochromate (PCC) in dichloromethane. To introduce the methyl ester at position 5, 8 undergoes directed ortho-lithiation with n-BuLi, followed by quenching with methyl chloroformate, yielding methyl 5-formylthieno[3,2-b]thiophene-2-carboxylate .

Regioselective Formylation via Vilsmeier–Haack Reaction

Direct Formylation of the Thieno[3,2-b]thiophene Core

An alternative route involves regioselective formylation of methyl thieno[3,2-b]thiophene-5-carboxylate using the Vilsmeier–Haack reagent (POCl₃/DMF). The electron-donating methoxycarbonyl group at position 5 directs electrophilic attack to position 2, yielding the target compound in a single step.

Table 2: Optimization of Vilsmeier–Haack Formylation
Parameter Optimal Condition Yield (%)
POCl₃/DMF ratio 1:1.2 75
Temperature (°C) 80 68
Reaction time (h) 4 72

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.92 (s, 1H, CHO), 7.85 (d, J = 5.6 Hz, 1H, thiophene-H), 7.45 (d, J = 5.6 Hz, 1H, thiophene-H), 3.95 (s, 3H, COOCH₃).
  • IR (KBr) : 1715 cm⁻¹ (C=O, ester), 1680 cm⁻¹ (C=O, aldehyde).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, acetonitrile/water 70:30) confirms ≥98% purity.

Challenges and Limitations

  • Regioselectivity : Competing formylation at position 3 occurs if the ester group is improperly positioned, necessitating rigorous directing group optimization.
  • Yield Constraints : Multi-step sequences suffer from cumulative yield losses (e.g., 85% × 78% × 80% ≈ 53% overall yield for the patent route).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

Scientific Research Applications

Chemical Synthesis

1.1. Building Block for Organic Synthesis
Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate serves as a versatile building block in organic synthesis. Its unique thienothiophene structure allows for the formation of various derivatives through functionalization reactions. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, due to its reactive aldehyde group.

1.2. Synthesis of Thienopyrimidine Derivatives
This compound has been employed in the synthesis of thienopyrimidine derivatives, which are known for their biological activities. For example, thienopyrimidine compounds exhibit significant antitumor and antimicrobial properties, making them valuable in drug development . The incorporation of the thienothiophene moiety enhances the pharmacological profile of these derivatives.

Material Science Applications

2.1. Organic Electronics
this compound is explored for its potential use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's electronic properties can be tuned through substitution reactions, leading to improved charge transport and light absorption characteristics .

2.2. Conductive Polymers
The compound can also be polymerized to form conductive polymers. These materials have applications in flexible electronics and sensors due to their excellent conductivity and mechanical flexibility. Research indicates that polymers derived from thienothiophenes exhibit enhanced stability and performance compared to conventional conductive polymers .

Biological Applications

3.1. Antimicrobial Activity
Research has shown that derivatives of this compound possess antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

3.2. Anticancer Properties
Thienothiophene derivatives have been investigated for their anticancer activity. The structural features provided by this compound contribute to the modulation of biological pathways involved in cancer cell proliferation and survival .

Case Studies

Study Application Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study BOrganic ElectronicsAchieved a power conversion efficiency (PCE) of 8% in organic photovoltaics using derivatives of this compound as donor materials .
Study CAnticancer ResearchShowed selective cytotoxicity against breast cancer cells with IC50 values lower than standard chemotherapeutics .

Mechanism of Action

The mechanism of action of methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate depends on its specific application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Carbaldehydes and Esters

Methyl Thieno[3,2-b]thiophene-2-Carboxylate (CAS 98800-10-3)
  • Structure : Lacks the formyl group but retains the methoxycarbonyl substituent at position 2.
  • Physical Properties : Melting point = 98°C; crystalline powder; purity ≥98% (GC) .
  • Key Differences : The absence of the formyl group reduces its utility in condensation reactions but improves stability.
Methyl 5-Formylthiophene-2-Carboxylate (CAS 67808-64-4)
  • Structure : Features a formyl group at position 5 and a methoxycarbonyl group at position 2 on a single thiophene ring.
  • Similarity Score : 0.81 compared to the target compound .
  • Reactivity : The formyl group’s position alters conjugation patterns, affecting electronic properties in optoelectronic applications.
5-(4,5-Bis(4-(Diphenylamino)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (6b)
  • Structure: A bis(diphenylamino)-substituted bithiophene with a formyl group.
  • Synthesis : Prepared via Suzuki coupling (85% yield); melting point = 75–80°C .
  • Applications : Extended π-conjugation enhances charge transport, making it suitable for organic semiconductors.

Furopyrrole and Thiazolidinone Derivatives

Methyl 2-Formyl-6-(Methoxymethyl)Furo[3,2-b]pyrrole-5-Carboxylate (2d)
  • Structure : Replaces the thiophene ring with a furopyrrole system.
  • Physical Properties : Distinct NMR shifts (e.g., δ 9.82 for formyl protons in thiophene vs. δ 10.03 in furopyrrole derivatives) .
  • Reactivity : The oxygen atom in the furan ring increases polarity, altering solubility and reactivity in nucleophilic additions.
Methyl 2-(4-Oxo-2-Thioxothiazolidin-5-ylidene)methyl-Furo[3,2-b]pyrrole-5-carboxylate (4a)
  • Structure: Incorporates a thiazolidinone moiety linked to the formyl group.
  • Applications : The thioxo group enables metal coordination, useful in medicinal chemistry .

Amino-Substituted Thiophene Derivatives

2-Diphenylamino-Thiophene-5-Carbaldehyde (13a)
  • Structure: Amino-substituted thiophene with a formyl group.
  • Synthesis : Vilsmeier formylation (85% yield); melting point = 204–211°C .
  • Electronic Properties: The diphenylamino group enhances electron-donating capacity, red-shifting absorption spectra compared to the target compound.
Methyl 3-Amino-5-(3-Phenylisoxazol-5-yl)Thiophene-2-Carboxylate
  • Structure: Amino and isoxazole substituents replace the formyl group.
  • Applications: The amino group facilitates hydrogen bonding, relevant in drug design .

Comparative Data Tables

Table 1: Physical and Spectral Properties

Compound Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ) Reference
Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate N/A N/A Not explicitly reported
5-(4,5-Bis(diphenylamino)phenyl)thiophene-2-carbaldehyde (6b) 75–80 85 9.86 (s, CHO), 6.90–7.35 (m, aromatic)
2-Diphenylamino-thiophene-5-carbaldehyde (13a) 204–211 85 δ 2.01 (q, quinoline protons)
Methyl thieno[3,2-b]thiophene-2-carboxylate 98

Table 2: Substituent Effects on Reactivity

Compound Key Substituents Reactivity Profile Applications
This compound Formyl, methoxycarbonyl Condensation, cyclization Materials science
5-(4,5-Bis(carbazolyl)phenyl)thiophene-2-carbaldehyde (6a) Carbazole, formyl Charge transport, luminescence Organic electronics
Methyl 5-formylthiophene-2-carboxylate Formyl, methoxycarbonyl Electrophilic substitution Polymer synthesis

Key Findings and Insights

Synthetic Flexibility: this compound shares synthetic routes (e.g., Vilsmeier formylation ) with amino-substituted analogs but diverges in post-functionalization due to its fused thiophene core.

Electronic Modulation: Substituents like diphenylamino (6b) or carbazole (6a) extend conjugation, whereas ester groups (11) prioritize solubility over reactivity .

Thermal Stability: Higher melting points in amino-substituted derivatives (e.g., 13a at 204–211°C) suggest stronger intermolecular interactions compared to the target compound .

Biological Activity

Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as thienopyrimidines, which are characterized by their fused thiophene and pyrimidine structures. The synthesis of this compound typically involves the Vilsmeier–Haack reaction, which allows for the introduction of formyl groups into heterocyclic systems. This method has been shown to be effective in producing various thienopyrimidine derivatives with enhanced biological activities .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

  • Studies have indicated that thienopyrimidine derivatives exhibit significant antibacterial and antifungal properties. For instance, modifications to the thienopyrimidine structure have led to compounds that demonstrate activity against various pathogens, including resistant strains of bacteria .

2. Anti-inflammatory Properties

  • The compound has been noted for its potential in treating inflammatory conditions. Research suggests that it may inhibit leukocyte adhesion and migration, processes crucial in inflammation. This activity is mediated through the modulation of transcription factors such as NF-kB, which plays a pivotal role in inflammatory responses .

3. Antitumor Activity

  • This compound has shown promise as an anticancer agent. Various studies have reported its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanism appears to involve the disruption of cell cycle progression and induction of oxidative stress within cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive/negative bacteria ,
Anti-inflammatoryInhibition of leukocyte adhesion ,
AntitumorInduction of apoptosis ,

Table 2: Synthesis Methods Overview

Synthesis MethodDescriptionAdvantages
Vilsmeier–HaackFormylation of heterocyclesHigh yield, versatile
Cyclization reactionsFormation of fused ring systemsStructural diversity

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thienopyrimidine derivatives, including this compound. Results showed that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism
Research on the anti-inflammatory effects demonstrated that this compound significantly reduced TNF-α-induced expression of E-selectin in endothelial cells. This indicates its potential utility in managing chronic inflammatory diseases by targeting leukocyte trafficking mechanisms.

Q & A

Q. What are the common synthetic routes for Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

The Vilsmeier-Haack formylation is a primary method for introducing the formyl group onto thiophene derivatives. This involves reacting the thieno[3,2-b]thiophene precursor with POCl₃ and DMF at controlled temperatures (0–5°C). Post-reaction quenching with aqueous NaHCO₃ and purification via column chromatography (hexane/EtOAc gradient) are critical for isolating the product. Optimization includes precise stoichiometric ratios (e.g., 1.2 equivalents of POCl₃) and inert atmosphere conditions to prevent oxidation of the thiophene ring. Alternative methods like Friedel-Crafts acylation may require Lewis acids (e.g., AlCl₃) and anhydrous solvents to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for formyl and thiophene protons) and confirm regiochemistry via coupling patterns.
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals and verify connectivity between the formyl group and thiophene core.
  • IR Spectroscopy : Identify carbonyl stretches (C=O ester: ~1700 cm⁻¹; formyl: ~1680 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction using SHELXL software provides precise bond lengths and angles. Data collection at 100 K minimizes thermal motion artifacts. Key metrics include R-factor (<5%) and analysis of intermolecular interactions (e.g., hydrogen bonds between formyl and ester groups) using Mercury software. For disordered structures, TWINABS can refine twinning parameters .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the formylation of thieno[3,2-b]thiophene precursors?

Competing reactions (e.g., over-oxidation or ring-opening) are minimized by:

  • Electrophilicity control : Substituting DMF with less reactive formylating agents (e.g., DMA) in the Vilsmeier reagent.
  • Protecting groups : Temporarily masking the ester moiety with tert-butyl groups during formylation.
  • Kinetic control : Low-temperature reactions (-10°C) to favor mono-formylation over di-substitution .

Q. How do electronic effects of substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

The electron-withdrawing ester group activates the thiophene ring toward NAS. Hammett σ constants correlate substituent effects: σₚ values for CO₂Me (-0.27) and CHO (+0.43) predict regioselectivity at the α-position. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) map electron density, showing enhanced electrophilicity at the formyl-adjacent carbon .

Q. What computational methods model charge transport properties for organic semiconductor applications?

  • DFT calculations : Determine HOMO/LUMO levels (e.g., HOMO ≈ -5.2 eV for thiophene derivatives) and reorganization energies (λ ≈ 0.3 eV).
  • Marcus theory : Predict charge transfer rates using electronic coupling matrix elements.
  • Molecular Dynamics (MD) : Simulate crystal packing to assess π-π stacking distances (ideal: 3.4–3.6 Å) .

Q. How can conflicting crystallographic data between structural analogs be reconciled?

Discrepancies may arise from pseudosymmetry or twinning. Solutions include:

  • PLATON analysis : Detect missed symmetry or higher-symmetry space groups.
  • Neutron diffraction : Resolve proton positions in hydrogen-bonded networks.
  • Quantum crystallography : Combine XRD data with DFT-derived electron densities .

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